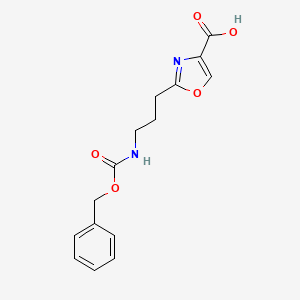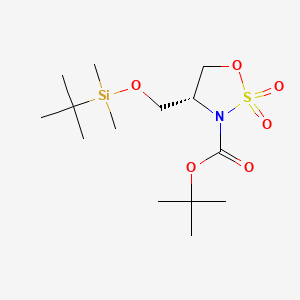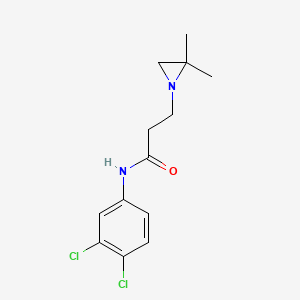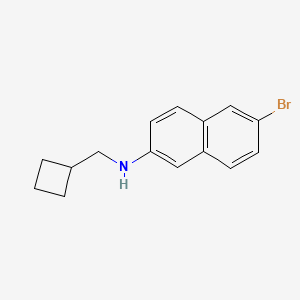![molecular formula C13H18O3S B12069344 Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)
Hexanoic acid, 6-[(3-methoxyphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is an organic compound with the molecular formula C13H20O3S It is a derivative of hexanoic acid, where a 3-methoxyphenylthio group is attached to the sixth carbon atom of the hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[(3-methoxyphenyl)thio]- typically involves the reaction of hexanoic acid with 3-methoxyphenylthiol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Thioether Bond: Hexanoic acid is reacted with 3-methoxyphenylthiol in the presence of a catalyst such as a Lewis acid.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of hexanoic acid, 6-[(3-methoxyphenyl)thio]- may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-[(3-methoxyphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms of the thioether group.
Substitution: Products with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
Hexanoic acid, 6-[(3-methoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexanoic acid, 6-[(3-methoxyphenyl)thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use and the specific biological targets involved.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 6-[(3-methoxyphenyl)thio]- can be compared with other similar compounds such as:
Hexanoic acid, 6-[(3-hydroxyphenyl)thio]-: Similar structure but with a hydroxy group instead of a methoxy group.
Hexanoic acid, 6-[(3-chlorophenyl)thio]-: Similar structure but with a chloro group instead of a methoxy group.
Hexanoic acid, 6-[(3-methylphenyl)thio]-: Similar structure but with a methyl group instead of a methoxy group.
Propriétés
Formule moléculaire |
C13H18O3S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
6-(3-methoxyphenyl)sulfanylhexanoic acid |
InChI |
InChI=1S/C13H18O3S/c1-16-11-6-5-7-12(10-11)17-9-4-2-3-8-13(14)15/h5-7,10H,2-4,8-9H2,1H3,(H,14,15) |
Clé InChI |
XGVBCLFZTVQOSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B12069294.png)
![3-[(3-Ethylphenoxy)methyl]pyrrolidine](/img/structure/B12069301.png)









